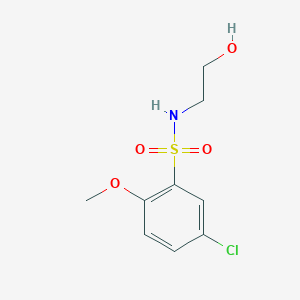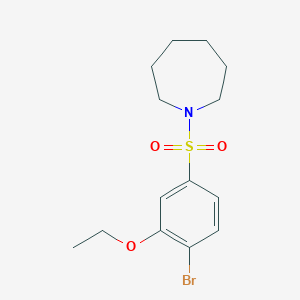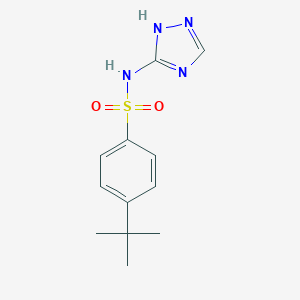
2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is an imidazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. It has been found to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of cell signaling pathways. Inhibition of PDE enzymes leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn leads to the activation of protein kinase A (PKA) and subsequent inhibition of cancer cell growth.
Biochemische Und Physiologische Effekte
Studies have shown that 2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. Additionally, it has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole in lab experiments is its ability to inhibit the activity of PDE enzymes. This makes it a useful tool for studying the role of cAMP signaling pathways in cancer cell proliferation and other cellular processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which can vary depending on the concentration and duration of exposure.
Zukünftige Richtungen
There are several potential future directions for research on 2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of more specific targets for this compound, which could lead to the development of more targeted therapies for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of this compound, as well as its potential side effects and toxicity.
Synthesemethoden
The synthesis of 2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole can be achieved using different methods. One of the most common methods involves the reaction of 1-naphthylsulfonyl chloride with imidazole in the presence of a base such as potassium carbonate. The resulting product is then treated with isopropyl iodide to yield 2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole. Other methods include the reaction of 1-naphthylsulfonyl chloride with imidazole in the presence of a palladium catalyst, or the reaction of 2-isopropyl-1H-imidazole with 1-naphthylsulfonyl chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole has been extensively studied for its potential applications in various fields. One of its primary applications is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole has been studied for its potential use as a fluorescent probe in bioimaging applications.
Eigenschaften
Produktname |
2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole |
|---|---|
Molekularformel |
C16H16N2O2S |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
1-naphthalen-1-ylsulfonyl-2-propan-2-ylimidazole |
InChI |
InChI=1S/C16H16N2O2S/c1-12(2)16-17-10-11-18(16)21(19,20)15-9-5-7-13-6-3-4-8-14(13)15/h3-12H,1-2H3 |
InChI-Schlüssel |
BRMLDHYFQWGCKR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CC(C)C1=NC=CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine](/img/structure/B224489.png)
![8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one](/img/structure/B224498.png)

![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)




![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)


